Namirotene
Overview
Description
Namirotene, also known as CBS-211A, is a synthetic retinoic acid analog. It was initially developed by Chauvin Pharmaceuticals Ltd. for topical eye administration. This compound is primarily known for its role as a protein biosynthesis inhibitor and has been studied for its potential therapeutic applications in treating corneal diseases, corneal ulcers, and dry eye syndrome .
Scientific Research Applications
Chemistry: Namirotene is used as a model compound in studies involving retinoic acid analogs and protein biosynthesis inhibitors.
Industry: While its industrial applications are limited, this compound’s role as a protein biosynthesis inhibitor makes it a valuable compound for research and development in pharmaceutical industries.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Namirotene involves several key steps:
Addition of Methyl Magnesium Iodide: The process begins with the addition of methyl magnesium iodide to 2-acetylthiophene, resulting in the formation of a propenyl derivative.
Reduction: The propenyl derivative is then reduced using hydrogen over palladium on carbon in methanol to yield 2-isopropylthiophene.
Acetylation: The 2-isopropylthiophene is acetylated using acetyl chloride.
Reduction with Lithium Aluminum Hydride: The resulting 2-isopropyl-5-acetylthiophene is reduced with lithium aluminum hydride to produce the corresponding alcohol.
Conversion to Triphenylphosphonium Salt: The alcohol is converted to the triphenylphosphonium salt.
Wittig Reaction: The triphenylphosphonium salt undergoes a Wittig reaction with 4-ethoxycarbonyl benzaldehyde to form an ethyl ester.
Hydrolysis: Finally, the ethyl ester is hydrolyzed with potassium hydroxide to yield the free acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Namirotene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving this compound typically use reagents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for reduction reactions.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction typically produces alcohols or other reduced forms.
Mechanism of Action
Namirotene exerts its effects by inhibiting protein biosynthesis. It enhances the cytotoxicity induced by 1α,25-dihydroxyvitamin D3 in U937 cells and induces their differentiation towards monocytes and macrophages . The molecular targets and pathways involved in this compound’s mechanism of action include retinoic acid receptors and pathways related to cell differentiation and proliferation.
Comparison with Similar Compounds
Namirotene is unique among retinoic acid analogs due to its specific structure and mechanism of action. Similar compounds include:
Retinoic Acid: A naturally occurring compound with similar biological activities but different molecular targets.
Tretinoin: Another retinoic acid analog used in the treatment of acne and other skin conditions.
Isotretinoin: A retinoic acid derivative used for severe acne treatment.
This compound’s uniqueness lies in its specific application for topical eye administration and its role as a protein biosynthesis inhibitor, which distinguishes it from other retinoic acid analogs .
Properties
IUPAC Name |
4-[(E)-2-(5-propan-2-ylthiophen-2-yl)prop-1-enyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-11(2)15-8-9-16(20-15)12(3)10-13-4-6-14(7-5-13)17(18)19/h4-11H,1-3H3,(H,18,19)/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDUESKGWJTHLR-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(S1)C(=CC2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(S1)/C(=C/C2=CC=C(C=C2)C(=O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101506-83-6 | |
Record name | Namirotene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101506836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAMIROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FG8FGL0YI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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